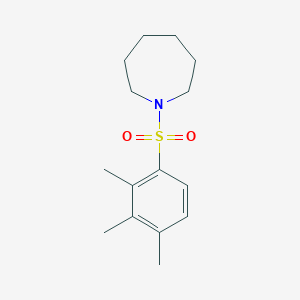
1-(2,3,4-Trimethylbenzenesulfonyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3,4-Trimethylbenzenesulfonyl)azepane is a nitrogen-containing heterocyclic compound with the molecular formula C15H23NO2S. It is part of the azepane family, which are seven-membered ring structures containing one nitrogen atom.
準備方法
The synthesis of 1-(2,3,4-Trimethylbenzenesulfonyl)azepane typically involves the reaction of 2,3,4-trimethylbenzenesulfonyl chloride with azepane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods for azepane derivatives often involve multistep processes, including ring-closing metathesis and subsequent functionalization steps. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents .
化学反応の分析
1-(2,3,4-Trimethylbenzenesulfonyl)azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and bases or acids to facilitate the reaction. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzene derivatives .
科学的研究の応用
1-(2,3,4-Trimethylbenzenesulfonyl)azepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential as a DNA-binding agent and enzyme inhibitor, making it a candidate for drug development.
Medicine: Research has explored its use in developing new analgesics and anti-inflammatory agents.
作用機序
The mechanism of action of 1-(2,3,4-Trimethylbenzenesulfonyl)azepane involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, inhibiting their activity. Additionally, the azepane ring can interact with nucleic acids, potentially disrupting DNA replication and transcription processes .
類似化合物との比較
1-(2,3,4-Trimethylbenzenesulfonyl)azepane can be compared with other azepane derivatives, such as:
Azepine: A seven-membered ring with one nitrogen atom, but without the sulfonyl group.
Benzazepine: A fused ring system containing a benzene ring and an azepane ring.
Thiazepine: A seven-membered ring containing both sulfur and nitrogen atoms.
The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical properties and reactivity compared to other azepane derivatives .
特性
IUPAC Name |
1-(2,3,4-trimethylphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-12-8-9-15(14(3)13(12)2)19(17,18)16-10-6-4-5-7-11-16/h8-9H,4-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRICGGMACUYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCCCCC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














